5-Chloro-2-ethoxybenzoyl chloride
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Overview
Description
5-Chloro-2-ethoxybenzoyl chloride: is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxybenzoyl chloride typically involves the chlorination of 2-ethoxybenzoic acid followed by the conversion of the resulting 5-chloro-2-ethoxybenzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride . The reaction conditions generally include:
Chlorination: Using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Conversion to Acid Chloride: Reacting the chlorinated product with thionyl chloride or oxalyl chloride under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large quantities of chlorine gas and a suitable catalyst.
Efficient Conversion: Employing thionyl chloride or oxalyl chloride in large reactors to ensure complete conversion to the acid chloride.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-ethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form 5-chloro-2-ethoxybenzoic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Performed under acidic or basic conditions.
Reduction: Conducted under anhydrous conditions with a suitable reducing agent.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
5-Chloro-2-ethoxybenzoic Acid: Formed from hydrolysis.
5-Chloro-2-ethoxybenzyl Alcohol: Formed from reduction.
Scientific Research Applications
Chemistry: 5-Chloro-2-ethoxybenzoyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity and functional groups .
Biology and Medicine: In biological research, this compound is used to synthesize intermediates for drug development. It is involved in the creation of molecules with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxybenzoyl chloride is primarily based on its ability to act as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in various synthetic processes to create complex organic compounds .
Comparison with Similar Compounds
5-Chloro-2-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-5-ethoxybenzoyl chloride: Similar structure but with the chlorine and ethoxy groups swapped positions.
Uniqueness: 5-Chloro-2-ethoxybenzoyl chloride is unique due to the specific positioning of the chlorine and ethoxy groups on the benzene ring. This specific arrangement imparts distinct reactivity and properties, making it suitable for particular synthetic applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
5-chloro-2-ethoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXINAIGLJUMHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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